Synthetic Efficiency: Thalidomide-4-Br as a Superior Building Block for Cross-Coupling Reactions
Thalidomide-4-Br demonstrates a clear synthetic advantage over non-halogenated CRBN ligands like thalidomide or pomalidomide in the construction of PROTACs. The aryl bromide moiety enables efficient palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to directly install linker-POI ligand conjugates . This avoids the need for additional functional group manipulations (e.g., amidation, esterification) that are often lower-yielding and less versatile. While no head-to-head yield comparison study was located, the class-level inference is that the aryl bromide provides a superior, orthogonal reactive handle compared to the amide or amine functionalities present on other CRBN ligands, which are often incompatible with subsequent conjugation steps .
| Evidence Dimension | Synthetic versatility and potential yield in modular PROTAC assembly |
|---|---|
| Target Compound Data | Aryl bromide functionality for direct, high-fidelity cross-coupling (e.g., Suzuki-Miyaura) |
| Comparator Or Baseline | Non-halogenated CRBN ligands (Thalidomide, Lenalidomide, Pomalidomide) lacking a cross-coupling handle |
| Quantified Difference | No direct quantitative yield data available; differentiation is based on functional group orthogonality and synthetic route efficiency. |
| Conditions | PROTAC synthesis utilizing Pd-catalyzed cross-coupling reactions |
Why This Matters
This functional group simplifies synthetic routes, reduces step count, and potentially increases overall yield, which are critical factors for cost-effective procurement and scalable PROTAC development.
